molecular formula C18H23NO4 B1139356 ANHYDROPERFORINE CAS No. 22952-50-7

ANHYDROPERFORINE

Cat. No.: B1139356
CAS No.: 22952-50-7
M. Wt: 317.1627 g/mol
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anhydroperforine can be synthesized through the intramolecular cyclization of haplophyllidine. This process involves the use of mineral acids such as sulfuric acid, nitric acid, and perchloric acid at room temperature . The cyclization reaction leads to the formation of this compound by eliminating methanol and aromatizing the ring structure .

Industrial Production Methods: The industrial production of this compound primarily involves the extraction of the compound from the seeds of Haplophyllum perforatum. The seeds are subjected to various extraction processes to isolate the alkaloid . The extracted compound is then purified using chromatographic techniques to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Anhydroperforine undergoes several types of chemical reactions, including nitration, bromination, and cyclization . These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Nitration: Nitric acid and acetic anhydride are commonly used for nitration reactions.

    Bromination: Bromine and bromosuccinimide are used for bromination reactions.

Major Products Formed:

Properties

CAS No.

22952-50-7

Molecular Formula

C18H23NO4

Molecular Weight

317.1627 g/mol

Synonyms

6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline

Origin of Product

United States

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